9-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
The compound 9-(3,4-DIMETHOXYPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic molecule that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazoloquinazoline core, which is fused with various functional groups, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-DIMETHOXYPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions to form the pyrazoloquinazoline core. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
9-(3,4-DIMETHOXYPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
9-(3,4-DIMETHOXYPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(3,4-DIMETHOXYPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3,4-DIMETHOXYPHENETHYLAMINE: A related compound with similar structural features but different biological activities.
4-METHYLPHENYL-8-OXO-QUINAZOLINE: Shares the quinazoline core but lacks the pyrazole ring and specific functional groups.
Uniqueness
9-(3,4-DIMETHOXYPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE: is unique due to its specific combination of functional groups and the pyrazoloquinazoline core. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C26H26N4O4 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
9-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C26H26N4O4/c1-15-7-10-17(11-8-15)28-26(32)18-14-27-30-24(16-9-12-21(33-2)22(13-16)34-3)23-19(29-25(18)30)5-4-6-20(23)31/h7-14,24,29H,4-6H2,1-3H3,(H,28,32) |
InChI Key |
RYNJLSXNCSFZQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC(=C(C=C5)OC)OC)C(=O)CCC4 |
Origin of Product |
United States |
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